molecular formula C23H18FN3O5S B2786382 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260945-20-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

カタログ番号: B2786382
CAS番号: 1260945-20-7
分子量: 467.47
InChIキー: AKKGXYITEYAXAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It covalently binds to the cysteine-481 residue in the BTK active site , leading to permanent enzyme inactivation and effectively shutting down B-cell receptor (BCR) signaling. This mechanism is critically important in the study of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders. Researchers utilize this compound to investigate the downstream effects of BTK inhibition on cell proliferation, apoptosis, and cytokine production in both cellular and in vivo models. Its specific structural profile makes it a valuable chemical probe for dissecting the role of BTK in various immunological and oncological pathways, providing key insights for the development of novel targeted therapies. This product is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures.

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O5S/c1-13-10-15(3-4-16(13)24)27-22(29)21-17(6-9-33-21)26(23(27)30)12-20(28)25-14-2-5-18-19(11-14)32-8-7-31-18/h2-6,9-11,17,21H,7-8,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZUGCZXCXBKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various electrophiles to form the desired acetamide derivatives. The synthetic pathway can be summarized as follows:

  • Starting Material : 2,3-dihydro-1,4-benzodioxin-6-amine.
  • Reagents : Acetic anhydride or acetamide derivatives.
  • Conditions : The reaction is usually conducted in a polar aprotic solvent under controlled pH conditions to facilitate the formation of the acetamide.

Biological Activity

The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide has been investigated in various studies. Key findings include:

Enzyme Inhibition

Research indicates that compounds with a similar structure exhibit significant inhibitory effects on cholinesterase enzymes. For instance:

  • Acetylcholinesterase (AChE) Inhibition : Compounds derived from 2,3-dihydrobenzodioxine have shown promising results as AChE inhibitors with IC50 values in the micromolar range. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .

Antiproliferative Activity

Some derivatives have demonstrated antiproliferative effects against various cancer cell lines:

  • Cancer Cell Lines : Studies have reported that benzodioxane-containing compounds exhibit cytotoxicity against HepG2 liver cancer cells with IC50 values as low as 0.81 μM . The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-acetamide have also been evaluated for antimicrobial activity:

  • Broad-Spectrum Activity : In vitro studies have shown moderate to significant antibacterial and antifungal activities against a range of pathogens including Escherichia coli and Staphylococcus aureus. The lipophilicity of these compounds correlates positively with their antimicrobial efficacy .

Case Studies

Several studies highlight the biological potential of related compounds:

  • Cholinesterase Inhibitors : A study on sulfonamide derivatives indicated that modifications to the benzodioxine structure can enhance enzyme inhibition properties significantly compared to unmodified analogs .
  • Anticancer Activity : Another investigation focused on thieno[3,2-d]pyrimidine derivatives revealed that substituents like fluorine on aromatic rings can enhance antiproliferative activity against specific cancer types by altering metabolic pathways involved in drug activation .

科学的研究の応用

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various electrophiles to create derivatives with enhanced biological activity. For instance, one study synthesized a series of compounds by reacting 2,3-dihydro-1,4-benzodioxin derivatives with different sulfonyl chlorides and acetamides under controlled conditions. The resulting compounds were characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm their structures .

Biological Activities

Enzyme Inhibition:
Research has demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) exhibit significant enzyme inhibitory activity. For example:

  • Acetylcholinesterase Inhibition: Some synthesized compounds have shown promising results as acetylcholinesterase inhibitors. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease .
  • α-glucosidase Inhibition: Other studies have evaluated the anti-diabetic potential of these compounds through α-glucosidase inhibition assays. Compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl) have been found to effectively inhibit this enzyme, suggesting their potential use in managing Type 2 Diabetes Mellitus (T2DM) .

Antimicrobial Activity:
Some derivatives have also been assessed for their antimicrobial properties. The presence of the benzodioxane moiety contributes to enhanced bioactivity against various bacterial strains .

Therapeutic Implications

Given their enzyme inhibitory properties and potential antimicrobial effects, compounds containing the N-(2,3-dihydro-1,4-benzodioxin-6-yl) structure may serve as lead compounds in drug discovery. Their ability to inhibit key enzymes involved in metabolic disorders positions them as candidates for further development in treating conditions such as:

  • Alzheimer's Disease: By inhibiting acetylcholinesterase, these compounds may help improve cognitive function in patients.
  • Diabetes Management: The inhibition of α-glucosidase can aid in controlling blood sugar levels post-meal.

Case Studies and Research Findings

Recent studies have systematically explored the synthesis and biological evaluation of various derivatives:

CompoundSynthesis MethodBiological ActivityReference
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideReaction with sulfonyl chlorideAcetylcholinesterase inhibitor
2-[2,3-Dihydrobenzo[1,4]-dioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted phenyl)acetamidesReaction with 2-bromo-N-acetamidesα-glucosidase inhibitor
Various sulfonamide derivativesAqueous alkaline medium reactionAntimicrobial activity

These findings underline the importance of structural modifications in enhancing the pharmacological profiles of these compounds.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Key structural analogs and their differences are summarized below:

Compound ID Thienopyrimidine Substituents Benzodioxin Linkage Notable Features Reference
Target Compound 4-Fluoro-3-methylphenyl, 2,4-dioxo Acetamide High polarity due to dioxo groups -
Compound 2-Methoxyphenyl, 4-oxo Acetamide Methoxy group increases lipophilicity
Compound Prop-2-en-1-yl, sulfanyl Sulfanyl-acetamide Cyclopenta-thieno-pyrimidine system
Compound Ethyl, dimethyl, thioether Acetamide Steric hindrance from dimethyl group
Compound (7l) 4-Chlorophenylsulfonyl Sulfonamide Antimicrobial activity with low hemolysis

Key Observations:

  • Substituent Position and Bioactivity: The 4-fluoro-3-methylphenyl group in the target compound contrasts with 2-methoxyphenyl () and 4-chlorophenylsulfonyl (). Fluorine’s electronegativity may enhance binding affinity, while sulfonyl groups () improve antimicrobial potency but increase molecular weight .
  • Core Modifications: The cyclopenta-thieno-pyrimidine in introduces a strained ring system, which may influence solubility and metabolic stability .

Physicochemical and Spectroscopic Properties

  • NMR Analysis: demonstrates that substituents alter chemical shifts in regions A (positions 39–44) and B (29–36). The target compound’s 4-fluoro-3-methylphenyl group is expected to induce distinct shifts compared to methoxy or sulfonyl analogs, aiding structural elucidation .
  • Solubility and LogP: The 2,4-dioxo groups in the target compound increase polarity, likely reducing LogP compared to ’s methoxyphenyl derivative. This may enhance aqueous solubility but limit blood-brain barrier penetration .

Q & A

Q. What are the critical considerations for optimizing the synthesis protocol of this compound?

The synthesis involves multi-step reactions requiring precise control of reaction conditions (e.g., inert atmosphere, microwave-assisted heating) to improve yield and purity. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions.
  • Heterocyclic ring construction : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Characterization via NMR spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. How can researchers validate the structural identity of intermediates and the final compound?

  • NMR spectroscopy : Analyze aromatic proton splitting patterns to confirm substitution on the benzodioxin and thienopyrimidine rings.
  • Mass spectrometry : Compare observed molecular ion peaks with theoretical values (e.g., HRMS with <2 ppm error).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, if applicable .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric readouts.
  • Cellular viability assays : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Target engagement studies : Use surface plasmon resonance (SPR) or thermal shift assays to measure binding affinity .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Dose-response validation : Ensure consistent compound solubility and stability across assays (e.g., DMSO stock purity, absence of precipitation).
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions.
  • Pharmacokinetic (PK) analysis : Compare intracellular concentrations (LC-MS/MS) with in vitro IC50 values to reconcile discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies of the thienopyrimidine core?

  • Fragment-based design : Modify substituents on the 4-fluoro-3-methylphenyl group to probe steric and electronic effects.
  • Bioisosteric replacement : Substitute the dihydrobenzodioxin moiety with bicyclic systems (e.g., indole or quinoline) to enhance metabolic stability.
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in target proteins .

Q. How can researchers develop robust analytical methods for quantifying this compound in biological matrices?

  • HPLC-MS/MS : Optimize mobile phase gradients (e.g., acetonitrile/0.1% formic acid) for peak resolution.
  • Validation parameters : Assess linearity (R² >0.99), precision (CV <15%), and recovery (>80%) per ICH guidelines.
  • Stability testing : Evaluate degradation under light, temperature, and pH variations to establish storage conditions .

Q. What experimental approaches are recommended for studying metabolic stability?

  • Liver microsome assays : Incubate with NADPH and monitor parent compound depletion via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4, CYP2D6).
  • Metabolite identification : Employ high-resolution LC-HRMS/MS with data-dependent acquisition (DDA) to detect phase I/II metabolites .

Methodological Challenges and Solutions

Q. How can solubility limitations impact experimental outcomes, and how are they mitigated?

  • Co-solvent systems : Use cyclodextrins or lipid-based formulations to enhance aqueous solubility.
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to improve bioavailability.
  • Dynamic light scattering (DLS) : Monitor aggregation phenomena in PBS or cell culture media .

Q. What computational tools aid in predicting toxicity and off-target effects?

  • ADMET prediction software : Tools like SwissADME or ProTox-II estimate permeability, cytochrome interactions, and hepatotoxicity.
  • Molecular similarity screening : Compare structural fingerprints (Tanimoto coefficients) against known toxicophores in databases like ChEMBL .

Advanced Experimental Design

Q. How can researchers design in vivo studies to evaluate therapeutic potential?

  • Dosing regimen : Optimize based on PK parameters (e.g., half-life, Cmax) from rodent studies.
  • Disease models : Use xenograft or chemically induced models (e.g., DMBA for carcinogenesis) to assess efficacy.
  • Biomarker analysis : Quantify target modulation in tissues via immunohistochemistry or RNA-seq .

Q. What strategies resolve discrepancies between in silico predictions and empirical data?

  • Force field refinement : Adjust parameters in molecular dynamics simulations to better reflect solvent effects.
  • Crystallographic validation : Solve protein-ligand co-crystal structures to verify docking poses.
  • Iterative SAR : Synthesize and test analogs to refine computational models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。